
CID 78062100
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78062100” is a chemical entity cataloged in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062100 involves specific reaction conditions and reagents. Detailed synthetic routes typically include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a reaction vessel under controlled conditions (temperature, pressure, solvent).
Reaction Execution: The reaction is carried out, often requiring catalysts or specific reagents to facilitate the process.
Product Isolation: The desired product is isolated from the reaction mixture through techniques such as filtration, distillation, or chromatography.
Purification: The isolated product is further purified to achieve the desired level of purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The methods are optimized for efficiency, yield, and cost-effectiveness. Safety protocols and environmental regulations are strictly followed to ensure safe production.
Análisis De Reacciones Químicas
Types of Reactions
CID 78062100 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
CID 78062100 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be utilized in the production of materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of CID 78062100 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 78062100 include those with comparable chemical structures and properties. Examples include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
Al3Co |
|---|---|
Peso molecular |
139.87781 g/mol |
InChI |
InChI=1S/3Al.Co |
Clave InChI |
HAQNEJTWSZYZKB-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Al].[Al].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


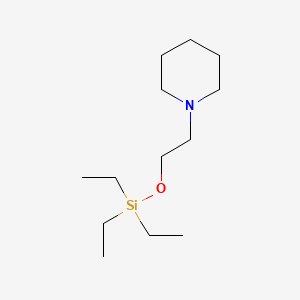
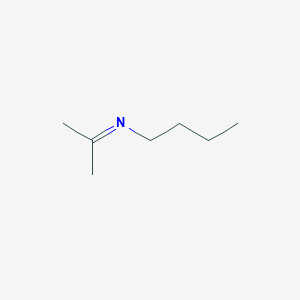
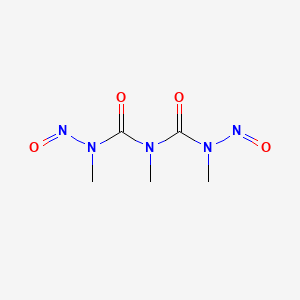
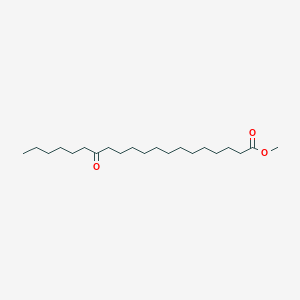
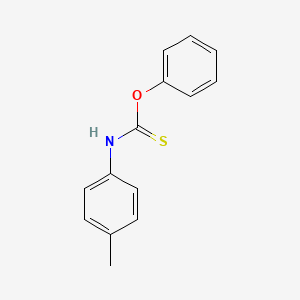

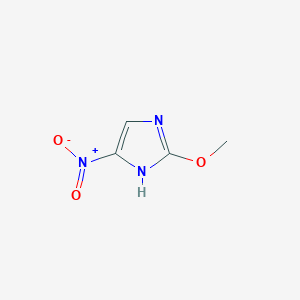


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
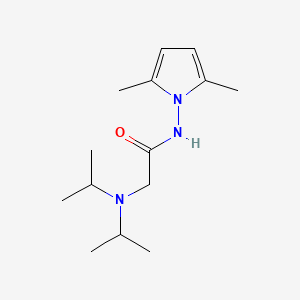
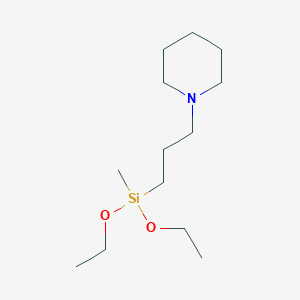
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
